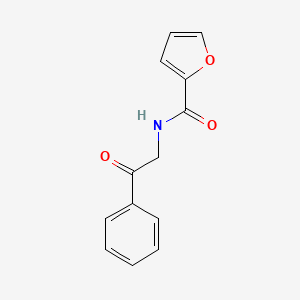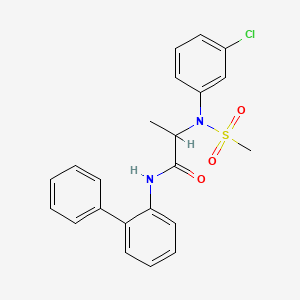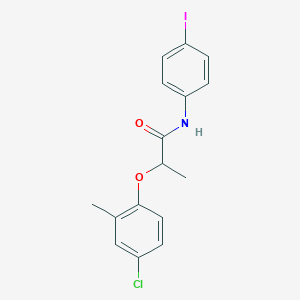![molecular formula C24H22ClN3O6 B12481806 4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide](/img/structure/B12481806.png)
4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Acylation: Addition of an acyl group to the aromatic ring.
Substitution: Introduction of the chloro group.
Amidation: Formation of the amide bond by reacting with the appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative.
Scientific Research Applications
4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
- 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
- 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide
Uniqueness
4-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}phenyl)-3-nitrobenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of chloro, nitro, and carbamoyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22ClN3O6 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H22ClN3O6/c1-33-21-10-7-15(13-22(21)34-2)11-12-26-24(30)17-5-3-4-6-19(17)27-23(29)16-8-9-18(25)20(14-16)28(31)32/h3-10,13-14H,11-12H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
ZDIQPHUPZCMHSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12481728.png)
![2-bromo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12481737.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B12481738.png)
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12481742.png)
![1-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-butan-1-one](/img/structure/B12481747.png)



![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12481776.png)

![2-(4-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12481794.png)

![5-[5-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]-2-hydroxybenzoic acid](/img/structure/B12481797.png)
